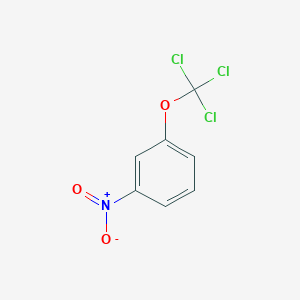![molecular formula C7H2ClF4NO3 B1402212 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene CAS No. 1417566-74-5](/img/structure/B1402212.png)
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene, also known as 2-CFMDFNB, is an organic compound belonging to the family of nitroaromatics. It is a colorless crystalline solid that is relatively stable and soluble in organic solvents. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, such as drug synthesis and catalysis. The aim of
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has numerous potential applications in scientific research. It has been used in the synthesis of a variety of drugs, including anti-cancer and anti-inflammatory drugs. It has also been used as a catalyst in organic synthesis reactions, as well as in the synthesis of polymers and other materials. In addition, 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with nucleophiles in order to form new bonds. This reaction is believed to be the basis for its use in drug synthesis and catalysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene are not well understood. However, it is known that the compound can be toxic to humans and animals if ingested or inhaled in large quantities. In addition, it has been shown to be mutagenic and carcinogenic in laboratory animals. Therefore, it is important to take precautions when handling this compound.
Advantages and Limitations for Lab Experiments
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has several advantages for use in laboratory experiments. It is relatively stable and soluble in organic solvents, which makes it easy to handle and store. In addition, it is relatively inexpensive, which makes it a cost-effective option for research. However, it can be toxic and mutagenic, so it is important to take safety precautions when working with this compound.
Future Directions
There are a number of potential future directions for research on 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene. These include further investigation into its mechanism of action, its potential applications in drug synthesis and catalysis, and its potential use as a fluorescent probe for sensing and imaging applications. In addition, further research into its biochemical and physiological effects is needed in order to better understand its safety profile. Finally, research into the synthesis of more complex derivatives of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene could lead to new and improved applications for this compound.
properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(9)1-3(13(14)15)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKXENAEFPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)

